3-Methyl-1-adamantylisothiocyanate
Overview
Description
3-Methyl-1-adamantylisothiocyanate is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. The addition of an isothiocyanate group to the adamantane structure imparts unique chemical properties, making this compound a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-adamantylisothiocyanate typically involves the reaction of 3-methyl-1-adamantylamine with a suitable isothiocyanate reagent. One common method is the reaction with phenyl isothiocyanate in a solvent such as dimethylformamide (DMF) at room temperature. The reaction proceeds overnight, yielding the desired isothiocyanate product .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves the use of primary amines and thiophosgene or its derivatives. recent advancements have focused on more sustainable methods, such as the catalytic sulfurization of isocyanides with elemental sulfur in the presence of amine bases .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-adamantylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thioureas and other derivatives.
Addition Reactions: The compound can participate in addition reactions with amines to form thioureas.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: DMF, toluene, and other organic solvents are typically used.
Major Products:
Thioureas: Formed by the reaction with amines.
Ureas: Can be synthesized from thioureas through further transformations.
Scientific Research Applications
3-Methyl-1-adamantylisothiocyanate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1-adamantylisothiocyanate involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound’s lipophilicity, imparted by the adamantane moiety, enhances its ability to penetrate biological membranes and reach its molecular targets .
Comparison with Similar Compounds
1-Isothiocyanato-3-methyladamantane: Shares a similar structure but differs in the position of the isothiocyanate group.
Phenyl isothiocyanate: A simpler isothiocyanate compound used in peptide sequencing.
Sulforaphane: A naturally occurring isothiocyanate with well-documented anticancer properties.
Uniqueness: 3-Methyl-1-adamantylisothiocyanate is unique due to the presence of the adamantane scaffold, which provides enhanced stability and lipophilicity compared to simpler isothiocyanates. This makes it particularly valuable in applications requiring robust and stable compounds, such as drug delivery systems and surface recognition studies .
Properties
IUPAC Name |
1-isothiocyanato-3-methyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-11-3-9-2-10(4-11)6-12(5-9,7-11)13-8-14/h9-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAYYILGFJOGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343612 | |
Record name | 3-methyl-1-adamantylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136860-48-5 | |
Record name | 3-methyl-1-adamantylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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